molecular formula C6H11ClO3 B15159456 Acetic acid--4-chlorobut-1-en-1-ol (1/1) CAS No. 763101-16-2

Acetic acid--4-chlorobut-1-en-1-ol (1/1)

Cat. No.: B15159456
CAS No.: 763101-16-2
M. Wt: 166.60 g/mol
InChI Key: IHQAWYKPQHDRCQ-UHFFFAOYSA-N
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Description

Acetic acid–4-chlorobut-1-en-1-ol (1/1) is a chemical compound known for its unique structure and properties It is composed of acetic acid and 4-chlorobut-1-en-1-ol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–4-chlorobut-1-en-1-ol (1/1) typically involves the reaction of acetic acid with 4-chlorobut-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of acetic acid–4-chlorobut-1-en-1-ol (1/1) may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–4-chlorobut-1-en-1-ol (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of acetic acid–4-chlorobut-1-en-1-ol (1/1) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of acetic acid–4-chlorobut-1-en-1-ol (1/1) depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetic acid–4-chlorobut-1-en-1-ol (1/1) has several applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

    Biology: It may be used in biochemical studies to investigate its effects on biological systems.

    Medicine: Research into the potential therapeutic applications of the compound is ongoing, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–4-chlorobut-1-en-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid–4-chlorobut-1-en-1-ol (1/1) include other acetic acid derivatives and chlorinated butenes. Examples of similar compounds are:

  • Acetic acid–4-chlorobut-2-en-1-ol
  • Acetic acid–3-chlorobut-1-en-1-ol
  • Acetic acid–4-bromobut-1-en-1-ol

Uniqueness

What sets acetic acid–4-chlorobut-1-en-1-ol (1/1) apart from similar compounds is its specific structure and reactivity

Properties

CAS No.

763101-16-2

Molecular Formula

C6H11ClO3

Molecular Weight

166.60 g/mol

IUPAC Name

acetic acid;4-chlorobut-1-en-1-ol

InChI

InChI=1S/C4H7ClO.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h2,4,6H,1,3H2;1H3,(H,3,4)

InChI Key

IHQAWYKPQHDRCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CCl)C=CO

Origin of Product

United States

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